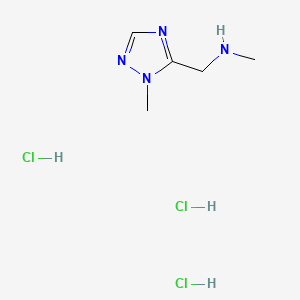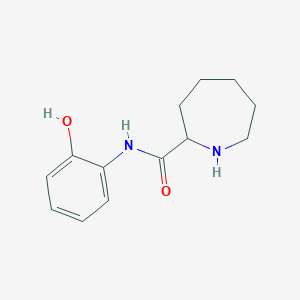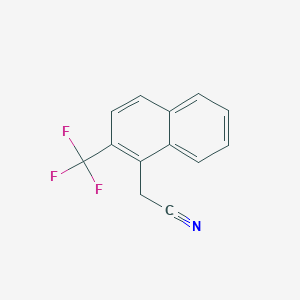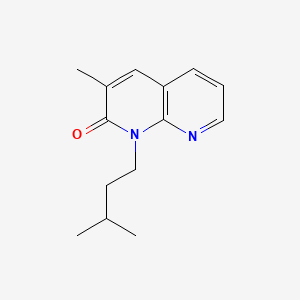
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine is an organic compound with the molecular formula C14H19N3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine typically involves the condensation of 2,3-diethylquinoxaline with appropriate amines under controlled conditions. One common method includes the reaction of 2,3-diethylquinoxaline with N,N-dimethylamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Quinoxaline derivatives with substituted amino groups.
Scientific Research Applications
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine can be compared with other quinoxaline derivatives, such as:
2,3-Diethyl-5-methyl-6-methylaminoquinoxaline: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2,3-Diethylquinoxaline: Lacks the dimethylamino group, resulting in different chemical properties and applications.
6-Quinoxalinamine: A simpler derivative with fewer substituents, used as a precursor in the synthesis of more complex quinoxaline compounds.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
161697-01-4 |
|---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2,3-diethyl-N,5-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C14H19N3/c1-5-10-11(6-2)17-14-9(3)12(15-4)7-8-13(14)16-10/h7-8,15H,5-6H2,1-4H3 |
InChI Key |
CAEPTVNEXFUBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(C=C2)NC)C)N=C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)













